

Application Notes and Protocols: OCI-LY10 Cell Line Response to ABBV-992 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ABBV-992	
Cat. No.:	B15581206	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The OCI-LY10 cell line, derived from a patient with Diffuse Large B-cell Lymphoma (DLBCL) of the Activated B-cell-like (ABC) subtype, is a critical in vitro model for studying lymphomagenesis and evaluating novel therapeutic agents.[1][2][3] ABC-DLBCL is often characterized by chronic active B-cell receptor (BCR) signaling, making it dependent on key components of this pathway for survival and proliferation.[4] The OCI-LY10 cell line harbors mutations in CD79A and MYD88, which contribute to the constitutive activation of the BCR signaling pathway.[1][5]

ABBV-992 is a potent and selective, orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[6][7] BTK is a critical non-receptor kinase downstream of the B-cell receptor, playing a pivotal role in B-cell development, activation, proliferation, and survival. [6][8] By inhibiting BTK, ABBV-992 effectively blocks the BCR signaling pathway, leading to the suppression of malignant B-cell growth.[6] This document provides detailed application notes and protocols for studying the response of the OCI-LY10 cell line to ABBV-992 treatment, including representative data and methodologies.

Data Presentation: Representative Response of OCI-LY10 to ABBV-992

The following tables summarize hypothetical, yet representative, quantitative data on the effects of **ABBV-992** on the OCI-LY10 cell line. These values are based on the known mechanism of BTK inhibitors in BCR-dependent cell lines.

Table 1: Cell Viability of OCI-LY10 Cells Following ABBV-992 Treatment

ABBV-992 Concentration (nM)	Mean Percent Viability (72h)	Standard Deviation
0 (Vehicle Control)	100%	4.5%
1	85.2%	5.1%
10	62.5%	4.8%
50	41.3%	3.9%
100	25.8%	3.2%
500	10.1%	2.5%
1000	5.6%	1.8%

Table 2: Apoptosis Induction in OCI-LY10 Cells by ABBV-992

Treatment (48h)	Percent of Apoptotic Cells (Annexin V+)	Standard Deviation
Vehicle Control	4.8%	1.2%
ABBV-992 (100 nM)	45.2%	3.7%

Table 3: Inhibition of BTK Signaling in OCI-LY10 Cells

Treatment (24h)	Relative p-BTK (Y223) / total BTK	Standard Deviation
Vehicle Control	1.00	0.12
ABBV-992 (100 nM)	0.15	0.04

Experimental Protocols

Protocol 1: OCI-LY10 Cell Culture and Maintenance

- Cell Line: OCI-LY10 (human, female, lymphoblast-like).[1][2][3]
- Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% heatinactivated fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: Split the culture every 2-3 days to maintain a cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL. Centrifuge cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed media.

Protocol 2: ABBV-992 Stock Preparation and Dilution

- Stock Solution: Prepare a 10 mM stock solution of ABBV-992 in dimethyl sulfoxide (DMSO).
- Storage: Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
- Working Solutions: On the day of the experiment, prepare serial dilutions of ABBV-992 in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all treatments, including the vehicle control, is less than 0.1%.

Protocol 3: Cell Viability Assay (e.g., using CellTiter-Glo®)

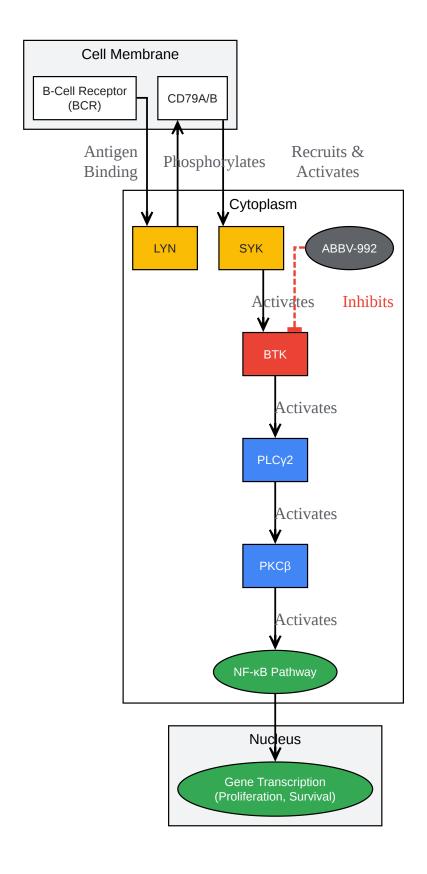
- Cell Seeding: Seed OCI-LY10 cells in a 96-well, opaque-walled plate at a density of 2 x 10^4 cells per well in 100 μ L of complete culture medium.
- Treatment: Add 100 μL of the 2x concentrated ABBV-992 working solutions to the respective wells to achieve the final desired concentrations. Include wells with vehicle control (medium with DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

- Lysis and Luminescence Reading: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.
- Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

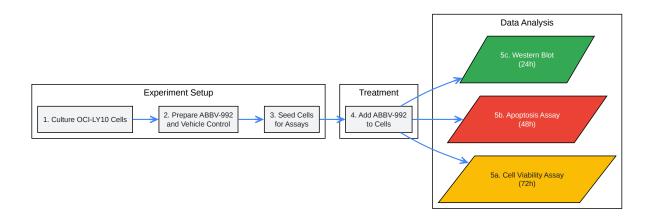
- Cell Seeding and Treatment: Seed OCI-LY10 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL. Treat the cells with the desired concentration of ABBV-992 (e.g., 100 nM) or vehicle control for 48 hours.
- Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash once with cold 1x PBS.
- Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
 Annexin V positive cells are considered apoptotic.

Protocol 5: Western Blotting for BTK Pathway Inhibition


- Cell Treatment and Lysis: Treat OCI-LY10 cells with ABBV-992 (e.g., 100 nM) or vehicle control for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-BTK (Y223), total BTK, and a loading control (e.g., GAPDH) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated BTK signal to the total BTK signal.

Mandatory Visualizations



Click to download full resolution via product page

Caption: BCR signaling pathway and the inhibitory action of ABBV-992 on BTK.

Click to download full resolution via product page

Caption: Workflow for evaluating ABBV-992's effect on OCI-LY10 cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cellosaurus cell line OCI-Ly10 (CVCL 8795) [cellosaurus.org]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. OCI-LY-10 Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Survival of human lymphoma cells requires B-cell receptor engagement by self-antigens -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]

- 7. Collection Stereoselective Synthesis of ABBV-992 Enabled by a Flow Diazotization and a Partial Reduction of a Pyridone Organic Process Research & Development Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: OCI-LY10 Cell Line Response to ABBV-992 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581206#oci-ly10-cell-line-response-to-abbv-992-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com